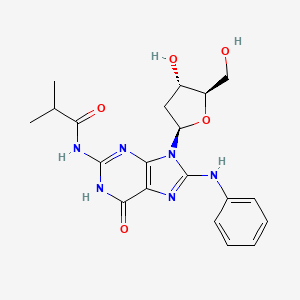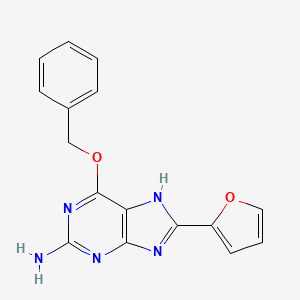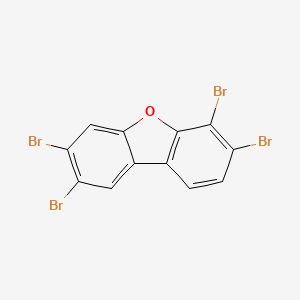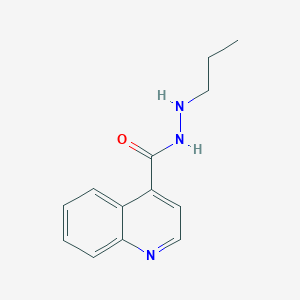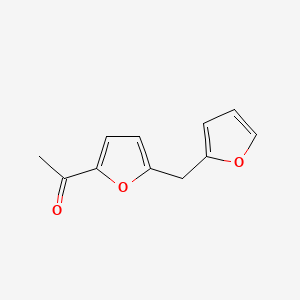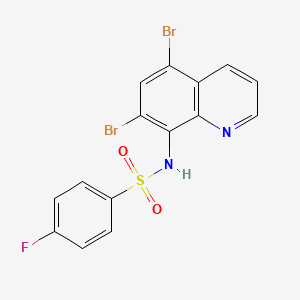
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is a complex organic compound that incorporates a quinoline core, bromine atoms, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common method begins with the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and sulfonyl chloride reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline core.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the quinoline core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a probe to study the binding interactions of quinoline derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects . The presence of bromine atoms and the sulfonamide group are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dibromoquinolin-8-amine: This compound shares the quinoline core and bromine atoms but lacks the sulfonamide group.
2-(5,7-Dibromoquinolin-8-yl)oxy)-N′-(4-nitrobenzylidene) acetohydrazide: This compound also contains the dibromoquinoline moiety but has different substituents.
Uniqueness
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is unique due to the combination of its quinoline core, bromine atoms, and sulfonamide group. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
879015-61-9 |
|---|---|
Formule moléculaire |
C15H9Br2FN2O2S |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
N-(5,7-dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H9Br2FN2O2S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)20-23(21,22)10-5-3-9(18)4-6-10/h1-8,20H |
Clé InChI |
PCKGFOMNGDJJRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Br)Br)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



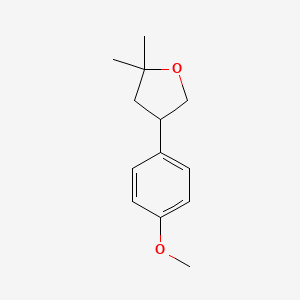
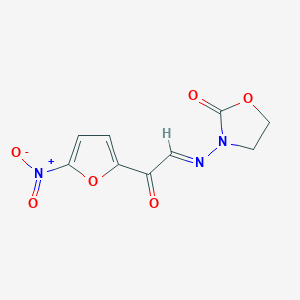
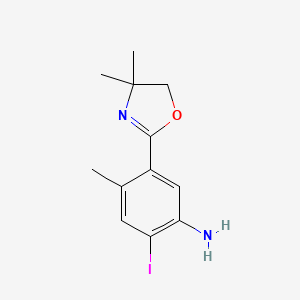
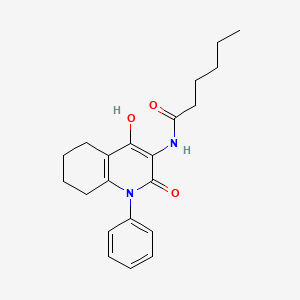
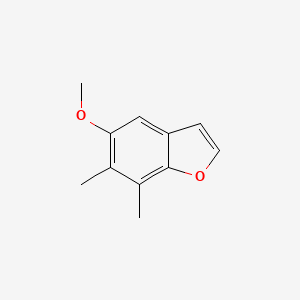
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)

